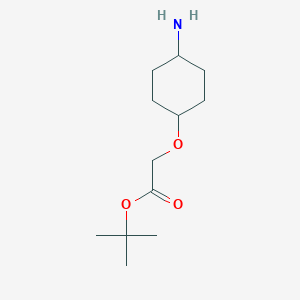

Tert-butyl 2-(4-aminocyclohexoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-aminocyclohexyl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h9-10H,4-8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUCFVCGXJCXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Kinetic Resolution:as Mentioned Previously, Enzymes Can Exhibit High Enantioselectivity. in a Kinetic Resolution, an Enzyme is Used to Selectively React with One Enantiomer of the Racemic Mixture, Converting It to a New Product. the Unreacted Enantiomer Can then Be Separated from the Product. Lipase Catalyzed Transesterification is a Common Example of This Approach.researchgate.net

Impact of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional structure of a molecule is paramount for its interaction with biological macromolecules. The rigid and well-defined chair conformation of the cyclohexane (B81311) ring in Tert-butyl 2-(4-aminocyclohexoxy)acetate places the amino and ether-linked acetate (B1210297) groups in specific spatial orientations that can dramatically affect binding to a target protein.

The difference in the spatial arrangement of functional groups between the cis and trans isomers can lead to significant variations in their binding affinities and biological activities. muni.cz For instance, one isomer might fit perfectly into a binding pocket, forming favorable interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other isomer might experience steric clashes or be unable to achieve the optimal orientation for binding.

Similarly, the two enantiomers of the trans-isomer, having mirror-image three-dimensional structures, will interact differently with a chiral biological target. It is a well-established principle in pharmacology that one enantiomer of a chiral drug is often significantly more active than the other (the eutomer and distomer, respectively). In some cases, the distomer may be inactive or even contribute to undesirable side effects.

Therefore, the stereochemical purity of this compound is a critical factor in its application as a pharmaceutical intermediate. A thorough understanding and control of its stereochemistry are essential for the development of safe and effective therapeutic agents.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a pivotal analytical technique for the qualitative identification of functional groups within a molecule. For this compound, the infrared spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. Analysis of the spectrum allows for the confirmation of the primary amine, the ester, the ether linkage, and the aliphatic cyclohexyl and tert-butyl groups.

The primary amine (–NH₂) group is typically identified by a pair of medium-intensity absorption bands in the region of 3400-3300 cm⁻¹. libretexts.org These two bands arise from the asymmetric and symmetric stretching vibrations of the N–H bonds. libretexts.org The presence of two distinct peaks in this region is a strong indicator of a primary amine (R-NH₂). libretexts.org

The ester functional group introduces two prominent and characteristic absorption bands. The most intense of these is the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1750-1735 cm⁻¹. libretexts.orglibretexts.org This strong absorption is a reliable marker for the ester group. Additionally, the C–O stretching vibrations of the ester linkage typically produce a strong band in the fingerprint region, between 1300-1000 cm⁻¹. libretexts.org Specifically for an acetate ester, a strong band around 1232 cm⁻¹ can be anticipated. libretexts.org

The ether linkage (C–O–C) within the molecule is characterized by a C–O stretching band that also falls within the 1300-1000 cm⁻¹ region of the spectrum. This absorption may sometimes overlap with the C–O stretch of the ester, but it typically appears as a distinct, strong band. For instance, diethyl ether shows a characteristic C-O stretch at 1117 cm⁻¹. libretexts.org

The aliphatic C–H bonds of the cyclohexyl and tert-butyl groups are evidenced by strong absorption bands in the 2960-2850 cm⁻¹ range. libretexts.org The presence of the tert-butyl group can sometimes be further confirmed by characteristic bending vibrations for the C-H bonds, although these may be less distinct.

By correlating the observed absorption frequencies in the experimental IR spectrum of this compound with established vibrational frequency ranges for known functional groups, a detailed and confident structural confirmation can be achieved.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400 - 3300 | Primary Amine (–NH₂) | N–H Stretch (Asymmetric & Symmetric) | Medium |

| 2960 - 2850 | Alkane (Cyclohexyl & Tert-butyl) | C–H Stretch | Strong |

| 1750 - 1735 | Ester (–COO–) | C=O Stretch | Strong |

| 1300 - 1000 | Ester & Ether (C–O) | C–O Stretch | Strong |

Computational Chemistry and Molecular Modeling of Tert Butyl 2 4 Aminocyclohexoxy Acetate

Conformational Analysis of the Cyclohexane (B81311) Ring and Side Chains

The conformational landscape of tert-butyl 2-(4-aminocyclohexoxy)acetate is primarily dictated by the cyclohexane ring, which is known to adopt non-planar conformations to alleviate ring strain. pressbooks.pubmaricopa.edu The most stable and well-studied of these is the chair conformation, which minimizes both angle strain by maintaining near-tetrahedral bond angles and torsional strain by ensuring all adjacent C-H bonds are staggered. pressbooks.pubfiveable.me

In the context of the cyclohexane ring of this compound, the chair conformation represents the most stable staggered arrangement. fiveable.me In this conformation, all carbon-carbon bonds are staggered, which minimizes torsional strain that would arise from eclipsed interactions. pressbooks.pubfiveable.me Alternative conformations, such as the boat and twist-boat, are less stable because they contain eclipsed or partially eclipsed C-H bonds, leading to higher torsional strain. fiveable.me The boat conformation, for instance, introduces significant steric repulsion between the "flagpole" hydrogens, further destabilizing it relative to the chair form. fiveable.me The rapid interconversion between the two chair forms, known as a ring flip, proceeds through these higher-energy intermediates. pressbooks.pubfiveable.me

The energy landscape of a substituted cyclohexane like this compound is defined by the relative energies of its possible conformations. The chair conformation is the global energy minimum. pressbooks.pubfiveable.me The process of ring-flipping allows the molecule to convert between two distinct chair conformers, where substituents that were in axial positions become equatorial, and vice versa. pressbooks.pubmaricopa.edu

For a 1,4-disubstituted cyclohexane such as this compound, two geometric isomers are possible: cis and trans. libretexts.orgmakingmolecules.com

In the trans isomer , the two substituents are on opposite faces of the ring. This allows for a chair conformation where both the amino group and the tert-butoxyacetate group can occupy equatorial positions, which is the most stable arrangement. An alternative chair conformation would place both groups in the highly unfavorable axial positions. libretexts.org

In the cis isomer , the substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial. libretexts.org

The conformer with both bulky groups in the equatorial position is overwhelmingly favored due to the minimization of steric strain. libretexts.orglibretexts.org

Substituents on a cyclohexane ring strongly influence the equilibrium between the two chair conformations. Groups in the axial position experience steric repulsion with the other two axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. fiveable.mefiveable.me To avoid this strain, substituents, particularly large ones, preferentially occupy the equatorial position. maricopa.edulibretexts.org

The preference for the equatorial position can be quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. fiveable.me A larger A-value indicates a stronger preference for the equatorial position. utdallas.edu

For this compound, we must consider the steric bulk of its two substituents: the amino group (-NH2) and the tert-butoxyacetate group (-OCH2COOtBu). The tert-butoxyacetate group is significantly larger than the amino group. The tert-butyl group, in particular, is exceptionally bulky and has a very high A-value, meaning it has a very strong preference for the equatorial position. libretexts.orglibretexts.org In fact, the energy penalty for placing a tert-butyl group in an axial position is so high that it effectively "locks" the cyclohexane ring in the conformation where it is equatorial. libretexts.orgiscnagpur.ac.in

| Substituent | A-value (kcal/mol) | Reference |

|---|---|---|

| -NH₂ (Amino) | ~1.2-1.6 | General literature values |

| -OR (Alkoxy) | ~0.6-1.0 | General literature values |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | libretexts.orgutdallas.edu |

Given the large size of the entire tert-butoxyacetate side chain, the most stable conformation of the trans isomer will have both substituents in equatorial positions. For the cis isomer, the conformation where the larger tert-butoxyacetate group is equatorial and the smaller amino group is axial would be more stable than the reverse. libretexts.orglibretexts.org

Beyond simple steric hindrance, intramolecular non-covalent interactions can influence the conformation of this compound. A key potential interaction is an intramolecular hydrogen bond. mdpi.com Depending on the relative orientation of the substituents, the amino group (-NH2), which can act as a hydrogen bond donor, could potentially interact with the ether oxygen or the carbonyl oxygen of the acetate (B1210297) group, which are hydrogen bond acceptors.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). dergipark.org.tr This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at the atomic level.

For this compound, molecular docking simulations could be employed to predict how it might interact with a specific biological target. The aminocyclohexane ring can serve as a structural scaffold that binds to receptors or enzymes. A docking algorithm would systematically sample numerous possible orientations of the molecule within the receptor's binding site, evaluating the fitness of each pose.

The scoring function of the docking program would then estimate the binding affinity for each orientation. This score is based on factors such as:

Hydrogen Bonding: The primary amine (-NH2) is a strong hydrogen bond donor, while the ether and carbonyl oxygens are hydrogen bond acceptors. These groups would likely seek out complementary partners in the receptor's binding pocket.

Van der Waals Interactions: The bulky tert-butyl group and the cyclohexane ring would engage in van der Waals interactions with nonpolar residues in the binding site.

Electrostatic Interactions: The polar functional groups contribute to the molecule's electrostatic potential, which would influence its interaction with charged or polar residues in the receptor.

The results of a docking simulation would provide a predicted binding mode and an estimated binding affinity (e.g., in kcal/mol or as an IC50 value). This information could generate hypotheses about the molecule's mechanism of action and guide the design of new, more potent analogues. dergipark.org.tr

Identification of Hydrogen Bonds and Other Intermolecular Contacts

A computational analysis of this compound would focus on identifying all potential hydrogen bonds and other significant non-covalent interactions that govern its molecular structure and interactions with other molecules. The primary amine (-NH2) group is a strong hydrogen bond donor, while the ether oxygen and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: Calculations would investigate the possibility of hydrogen bonds forming within a single molecule of this compound. This could occur between the amino group's hydrogen atoms and the ether or carbonyl oxygen atoms, which would influence the conformational preference of the cyclohexyl ring and the orientation of the acetate side chain.

Intermolecular Hydrogen Bonding: This analysis would model the interactions between multiple molecules of this compound. The primary amine group of one molecule can form hydrogen bonds with the oxygen atoms of a neighboring molecule, leading to the formation of dimers or larger molecular aggregates in the solid state or in non-polar solvents.

The analysis would typically generate a table of potential hydrogen bonds, detailing the donor and acceptor atoms, the distance between them (D-H···A), and the angle of the bond. Shorter distances and angles closer to 180° indicate stronger hydrogen bonds.

Table 1: Hypothetical Hydrogen Bond Analysis for this compound Dimer This table is illustrative and not based on published experimental or computational data.

| Donor Atom (Molecule 1) | Acceptor Atom (Molecule 2) | D-A Distance (Å) | D-H···A Angle (°) | Interaction Type |

|---|---|---|---|---|

| N-H (Amino) | O=C (Carbonyl) | 2.90 | 175 | Intermolecular H-Bond |

| N-H (Amino) | O (Ether) | 3.10 | 168 | Intermolecular H-Bond |

Molecular Dynamics Simulations for Binding Stability

Molecular Dynamics (MD) simulations could be employed to study the stability of this compound when bound to a biological target, such as a receptor or enzyme. These simulations model the atomic motions of the system over time, providing insights into the dynamic behavior of the binding complex.

The simulation would start with a docked pose of the compound in the binding site of the target protein. Key metrics analyzed during the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different parts of the protein and ligand. High fluctuations in the ligand or key binding site residues might indicate instability.

Hydrogen Bond Occupancy: MD simulations can track the percentage of simulation time that specific hydrogen bonds between the ligand and the protein are maintained, indicating their importance for binding affinity.

These simulations would clarify which interactions are most critical for maintaining the stability of the compound within a binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometric Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometry and electronic properties of molecules. For this compound, DFT calculations would be used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule. This includes predicting the preferred conformation of the cyclohexane ring (chair, boat, or twist-boat) and the relative orientation of the axial and equatorial substituents. For the 4-substituted cyclohexoxy ring, both cis and trans isomers would be modeled to determine their relative stabilities.

Calculate Molecular Properties: Once the geometry is optimized, properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be calculated. The MEP map would highlight the electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential, around the amino hydrogens) regions, which are key to understanding intermolecular interactions and chemical reactivity.

Table 2: Hypothetical DFT Energy Calculations for this compound Conformers This table is illustrative and not based on published experimental or computational data.

| Isomer | Cyclohexane Conformation | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Chair | Amino (eq), Acetoxy (eq) | 0.00 (most stable) |

| trans | Chair | Amino (ax), Acetoxy (ax) | +5.2 |

| cis | Chair | Amino (eq), Acetoxy (ax) | +2.5 |

| cis | Chair | Amino (ax), Acetoxy (eq) | +2.8 |

Atoms in Molecules (AIM) Theory for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonding and non-covalent interactions. An AIM analysis on this compound would:

Identify Critical Points: Locate bond critical points (BCPs) in the electron density between atoms. The presence of a BCP between non-covalently linked atoms, such as a hydrogen bond donor and acceptor, is a definitive indicator of an interaction.

Characterize Interactions: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For hydrogen bonds, typical values include a low electron density and a positive Laplacian. The strength of the interaction can be estimated from these values. This method allows for a more detailed and quantitative understanding of the hydrogen bonds and other weaker van der Waals contacts than simpler geometric criteria.

Computational Studies on Stereoselectivity in Reactions

Computational methods, particularly DFT, are widely used to investigate the origins of stereoselectivity in chemical reactions. If this compound were used as a reactant or a chiral catalyst, computational studies could be performed to understand why one stereoisomer product is formed preferentially over another.

This analysis would involve:

Modeling Transition States: Calculating the structures and energies of the transition states leading to the different possible stereoisomeric products.

Determining Activation Energies: The energy difference between the reactants and each transition state (the activation energy, ΔG‡) would be calculated. According to transition state theory, the reaction pathway with the lower activation energy will be faster and thus lead to the major product.

Analyzing Steric and Electronic Effects: By examining the geometries of the competing transition states, researchers could identify the specific steric clashes or favorable electronic interactions that stabilize one transition state over the other, thereby explaining the observed stereoselectivity. For reactions involving the aminocyclohexoxy moiety, the study would focus on how the conformation of the ring and the orientation of the substituents direct the approach of reagents.

Supramolecular Chemistry and Self Assembly Research

Design Principles for Hydrogen-Bonding Systems involving Amino and Ester Moieties

The presence of both a primary amino group (-NH₂) and an ester moiety (-COOC(CH₃)₃) within Tert-butyl 2-(4-aminocyclohexoxy)acetate provides a foundation for the formation of extensive hydrogen-bonding networks, a cornerstone of supramolecular design. ethernet.edu.etacs.org These non-covalent interactions are directional and play a crucial role in guiding molecules to assemble into ordered structures. acs.orgnorthwestern.edu

The primary amine group, with its two N-H bonds, acts as a potent hydrogen bond donor. The nitrogen atom itself, with its lone pair of electrons, can also function as a hydrogen bond acceptor. The ester group primarily contributes hydrogen bond accepting sites through its carbonyl oxygen (C=O) and, to a lesser extent, the ether-linked oxygen. This dual functionality allows for a variety of hydrogen bonding motifs, known as supramolecular synthons, which can lead to the formation of predictable patterns in the solid state. researchgate.net For instance, interactions between the amino groups can result in N-H···N bonds, while interactions with the ester can form N-H···O=C bonds. The combination of these interactions can lead to the self-assembly of molecules into chains, sheets, or more complex three-dimensional architectures. mdpi.comacs.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Potential Supramolecular Synthon |

|---|---|---|

| Amino (N-H) | Amino (N) | Forms dimeric or catemeric structures. |

| Amino (N-H) | Ester Carbonyl (C=O) | A strong and common interaction in amino acid derivatives. mdpi.com |

| Amino (N-H) | Ether Oxygen (-O-) | Contributes to the stability of the network. |

Role of the Tert-butyl Group in Modulating Molecular Self-Assembly

The tert-butyl group is a large, non-polar substituent that significantly influences the structure and properties of the molecules to which it is attached. nih.gov Its primary role in self-assembly is steric, governing how molecules can approach one another and pack in the solid state. mdpi.comresearchgate.net

Co-ordination Chemistry with Metal Ions via the Amino or Ester Functionality

The amino and ester groups of this compound can act as ligands, donating their lone pairs of electrons to coordinate with metal ions, forming metal-organic complexes. rsc.orgwikipedia.org The primary amine is a classic Lewis base and can form a strong coordinate bond with a variety of transition metals. wikipedia.org The oxygen atoms of the ester's carbonyl group and the ether linkage can also participate in coordination, although these interactions are generally weaker. surrey.ac.uk

The spatial arrangement of the amino and ether-ester functionalities could potentially allow the molecule to act as a bidentate or even a tridentate ligand, binding to a single metal center through multiple sites. This process, known as chelation, results in a particularly stable metal complex due to the favorable entropic effect of forming a ring structure. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the stereochemistry of the cyclohexyl ring. wikipedia.orgrsc.org

Table 2: Potential Metal Coordination Modes

| Coordination Site | Type of Ligand | Potential Chelation |

|---|---|---|

| Amino Group (N) | Monodentate | - |

| Ester Carbonyl (O) | Monodentate | - |

| Amino (N) and Ether (O) | Bidentate | Forms a chelate ring with a metal ion. |

Formation of Layered Structures and Polymeric Networks in the Solid State

The combination of strong, directional hydrogen bonds and the significant steric influence of the tert-butyl and cyclohexyl groups suggests that this compound is well-suited to form extended, ordered structures in the solid state. The hydrogen bonds can link molecules together to form one-dimensional chains or two-dimensional sheets. acs.org

These sheets could then stack upon one another, with the bulky tert-butyl groups acting as spacers, preventing collapse and creating a layered, three-dimensional structure. acs.org The van der Waals forces between the aliphatic cyclohexyl and tert-butyl groups in adjacent layers would provide additional stabilization. Alternatively, if metal ions are introduced, the coordination bonds could act as nodes, linking the organic molecules into robust and predictable one-, two-, or three-dimensional metal-organic frameworks (MOFs). The final architecture is a result of the delicate balance between the attractive forces of hydrogen and coordination bonds and the repulsive steric effects of the bulky aliphatic groups. acs.org

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as Chiral Ligands and Auxiliaries

The inherent chirality of the 1,4-disubstituted cyclohexane (B81311) core in tert-butyl 2-(4-aminocyclohexoxy)acetate makes it a promising candidate for applications in asymmetric synthesis. The cis and trans isomers of the cyclohexane ring, coupled with the potential for enantiomeric resolution, provide a basis for its use as a chiral auxiliary or ligand.

Detailed Research Findings: While direct studies employing this compound as a chiral ligand are not prominent, the principles of asymmetric synthesis support its potential. Chiral amines and their derivatives are fundamental components of many successful chiral ligands and auxiliaries. For instance, the primary amine group on the cyclohexane ring can be readily derivatized to form Schiff bases, amides, or phosphines. These derivatives can then coordinate with metal centers to create chiral catalysts for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The stereochemistry of the cyclohexane ring would play a crucial role in inducing enantioselectivity. The rigid chair conformation of the cyclohexane can create a well-defined chiral environment around the metal center, influencing the facial selectivity of substrate approach. The tert-butyl ester group, while somewhat sterically hindering, can also influence the conformational preferences of the ligand, further refining the chiral pocket.

Table 1: Potential Asymmetric Reactions Utilizing Derivatives of this compound as Chiral Ligands

| Reaction Type | Potential Ligand Derivative | Metal Catalyst | Expected Outcome |

| Asymmetric Hydrogenation | N-Phosphinoaryl derivative | Rhodium, Ruthenium | Enantioselective reduction of prochiral olefins |

| Asymmetric Aldol (B89426) Reaction | Schiff base with a chiral aldehyde | Lewis Acids (e.g., Ti, B) | Diastereo- and enantioselective aldol adducts |

| Asymmetric Michael Addition | N-Acyl derivative | Copper, Nickel | Enantioselective conjugate addition of nucleophiles |

Intermediates in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including pharmaceuticals and natural products. The orthogonal reactivity of the amino and ester functionalities allows for selective transformations at either end of the molecule.

Detailed Research Findings: The primary amine can serve as a nucleophile or be transformed into a wide array of other functional groups. For example, it can undergo acylation, alkylation, or participate in reductive amination to introduce new substituents. The tert-butyl ester, on the other hand, is a common protecting group for carboxylic acids. It is stable to many reaction conditions but can be selectively cleaved under acidic conditions to reveal the carboxylic acid.

This differential reactivity is highly advantageous in multi-step syntheses. For instance, the amine could be first modified, and then the ester could be deprotected to allow for subsequent coupling reactions, such as amide bond formation. This strategic manipulation of the two functional groups enables the construction of intricate molecular frameworks. While specific total syntheses explicitly citing this compound are not readily found, its structural motif is present in various biologically active compounds, suggesting its potential as a key intermediate.

Building Blocks for Supramolecular Assemblies and Functional Materials

The structure of this compound lends itself to the design and synthesis of supramolecular assemblies and functional materials. The presence of a hydrogen bond donor (the amine group) and potential hydrogen bond acceptors (the ether and carbonyl oxygens) facilitates the formation of ordered structures through non-covalent interactions.

Detailed Research Findings: The amino group can participate in hydrogen bonding networks, which are fundamental to the formation of self-assembled monolayers, gels, and liquid crystals. Furthermore, the cyclohexane scaffold provides a degree of rigidity and defined stereochemistry, which can direct the spatial arrangement of the molecules in the solid state or in solution.

Derivatization of the amino group can introduce additional functionalities for material applications. For example, polymerization of an acrylamide (B121943) derivative could lead to the formation of functional polymers with chiral pendant groups. These polymers could find applications in chiral chromatography, as sensors for chiral molecules, or in the development of novel biomaterials. The tert-butyl ester group can also be hydrolyzed to the corresponding carboxylic acid, introducing a site for ionic interactions or further functionalization to create, for example, photoresponsive or electroactive materials.

Development of Novel Protecting Group Strategies and Reagents

The tert-butyl ester moiety is a well-established protecting group for carboxylic acids, known for its stability under a wide range of conditions and its selective removal with acid. The presence of this group within the this compound structure is significant.

Detailed Research Findings: While the compound itself is a protected amino acid derivative, its structure could inspire the development of novel protecting groups. The combination of the cyclohexane ring and the ether linkage could be explored for the design of new protecting groups with unique cleavage conditions. For example, the ether linkage might be susceptible to cleavage under specific Lewis acidic or oxidative conditions, offering an alternative deprotection strategy to the standard acid-catalyzed removal of the tert-butyl group.

Furthermore, the amino group could be modified to create a new class of protecting groups for other functionalities. For instance, conversion of the amine to a carbamate (B1207046) could yield a protecting group for alcohols or other amines, with the entire tert-butyl 2-(4-aminocyclohexoxy)acetyl moiety being the protecting group. The cleavage of such a group could potentially be triggered by a sequence of reactions targeting both the ester and the carbamate linkages, offering a higher degree of orthogonality in complex syntheses. The development of such strategies is crucial for advancing the efficiency and selectivity of modern organic synthesis.

Stereochemical Aspects and Chiral Synthesis of Tert Butyl 2 4 Aminocyclohexoxy Acetate

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of Tert-butyl 2-(4-aminocyclohexoxy)acetate can theoretically proceed through various routes, with the stereochemical outcome being a critical consideration. The desired stereoisomer, often the trans-isomer due to its thermodynamic stability and specific biological activity in related structures, requires carefully controlled reaction conditions to achieve high diastereoselectivity and, subsequently, enantioselectivity.

One common synthetic approach involves the etherification of a protected 4-aminocyclohexanol with a tert-butyl haloacetate. The stereochemistry of the final product is largely dictated by the stereochemistry of the starting 4-aminocyclohexanol. Stereoselective synthesis of 4-aminocyclohexanol itself can be achieved through methods such as the catalytic hydrogenation of 4-aminophenol (B1666318) or the reduction of 4-azidocyclohexanone, where the choice of catalyst and reaction conditions can influence the cis/trans ratio of the product. For instance, enzymatic transamination has been shown to be a powerful tool for producing trans-4-substituted cyclohexane-1-amines from corresponding cis/trans mixtures with high diastereomeric excess. nih.gov

Furthermore, enzymatic kinetic resolution has emerged as a valuable technique for obtaining enantiomerically pure building blocks. Lipases, for example, can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two. This method, while effective, is dependent on the substrate specificity of the enzyme and optimization of reaction parameters.

A summary of potential stereoselective synthetic strategies is presented below:

| Synthetic Strategy | Key Transformation | Stereochemical Control | Potential Outcome |

| Catalytic Hydrogenation | Reduction of a substituted phenol (B47542) or aniline | Catalyst (e.g., Rhodium, Ruthenium), solvent, and additives can influence the cis/trans ratio. | Diastereomeric mixture, often favoring the more stable trans isomer under thermodynamic control. |

| Enzymatic Reduction | Ketone reduction to alcohol | Specific enzymes (e.g., alcohol dehydrogenases) can exhibit high stereoselectivity. | Enantiomerically enriched cis or trans isomers depending on the enzyme. |

| Enzymatic Kinetic Resolution | Selective acylation or hydrolysis of a racemic intermediate | Lipases and other hydrolases can differentiate between enantiomers. | Separation of enantiomers from a racemic mixture. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor | The stereochemistry is pre-determined by the starting material. | Enantiomerically pure final product. |

Isomerism of the 4-Aminocyclohexyl Moiety (cis/trans) and its Implications

The 1,4-disubstitution pattern on the cyclohexane (B81311) ring of this compound results in the existence of two geometric isomers: cis and trans. These isomers have distinct spatial arrangements of the amino and the tert-butyl 2-acetoxy groups relative to the plane of the cyclohexane ring.

In the more stable chair conformation, the trans-isomer can exist with both substituents in equatorial positions (diequatorial) or both in axial positions (diaxial). Due to severe 1,3-diaxial interactions, the diequatorial conformation is significantly more stable. wikipedia.org The cis-isomer, in its chair conformation, will have one substituent in an axial position and the other in an equatorial position.

Crucially, the trans-isomer of this compound is chiral, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers ((1R,4R) and (1S,4S)). The cis-isomer, on the other hand, possesses a plane of symmetry and is therefore a meso compound, which is achiral.

The implications of this isomerism are profound:

Physical Properties: Cis and trans isomers are diastereomers and thus have different physical properties, such as melting point, boiling point, and solubility. This difference can be exploited for their separation.

Biological Activity: The spatial arrangement of functional groups is critical for molecular recognition by biological targets such as enzymes and receptors. Therefore, the cis and trans isomers, as well as the individual enantiomers of the trans isomer, are expected to exhibit different biological activities.

Chiral Resolution Techniques for Enantiomeric Purity

Given that the trans-isomer of this compound is a racemate (an equal mixture of both enantiomers), its separation into individual enantiomers is often a necessary step for pharmacological studies and the development of stereochemically pure drugs. Several chiral resolution techniques can be employed to achieve this.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The future synthesis of tert-butyl 2-(4-aminocyclohexoxy)acetate and its analogs is poised to move beyond traditional batch methods, embracing more efficient, sustainable, and scalable technologies.

Biocatalytic and Chemoenzymatic Approaches: A significant future direction is the use of enzymes for the stereoselective synthesis of the aminocyclohexanol core. acs.orgnih.gov Keto reductases (KREDs) and amine transaminases (ATAs) can be employed in one-pot cascade reactions to convert prochiral diketones into specific stereoisomers of 4-aminocyclohexanol with high diastereomeric excess. acs.orgnih.gov This enzymatic step, followed by chemical etherification, would constitute a chemoenzymatic route, offering high selectivity under mild, environmentally benign conditions. mdpi.com The inherent selectivity of enzymes like lipases could also be explored for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure forms of the target molecule. mdpi.com

| Synthetic Method | Potential Advantages | Key Enzymes/Technologies |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. acs.orgmdpi.com | Keto Reductases (KREDs), Amine Transaminases (ATAs), Lipases. acs.orgmdpi.com |

| Continuous Flow Chemistry | Enhanced safety and scalability, precise process control, reduced waste. nih.govresearchgate.net | Microreactors, Packed Bed Reactors. nih.gov |

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry is set to become an indispensable tool for predicting and understanding the chemical behavior of this compound, guiding synthetic efforts and the design of new applications.

Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions involving the amine and ester functionalities, and understand the role of catalysts. rsc.orgpku.edu.cnnih.gov For instance, DFT can model the transition states of various reactions, helping to rationalize why a particular isomer is formed or how a catalyst influences the reaction pathway. rsc.orgnih.gov Such studies can predict the reactivity of different C-H bonds on the cyclohexane (B81311) ring, guiding the development of selective functionalization strategies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis: The cyclohexane ring's conformational flexibility is a key determinant of the molecule's properties and interactions. MD simulations can provide a detailed understanding of the conformational landscape of this compound and its derivatives. researchgate.net This is crucial for predicting how the molecule will interact with biological targets or self-assemble into larger structures. nih.gov Understanding the preferred conformations is also vital for designing derivatives with specific three-dimensional shapes for applications in catalysis and materials science. mdpi.com

| Computational Method | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism and selectivity studies. rsc.orgpku.edu.cn | Transition state energies, activation barriers, product stability. nih.govrsc.org |

| Molecular Dynamics (MD) | Conformational analysis and self-assembly. researchgate.netnih.gov | Preferred molecular conformations, interaction with solvents, aggregation behavior. nih.gov |

Design of Functional Materials Based on Supramolecular Principles

The presence of both hydrogen bond donors (amine) and acceptors (ether, ester carbonyl) makes this compound an attractive building block for the construction of functional supramolecular materials.

Self-Assembling Hydrogels: Drawing inspiration from the self-assembly of amino acids and their derivatives, this compound could be modified to create low-molecular-weight gelators. nih.govbeilstein-journals.org By introducing aromatic moieties or long alkyl chains, the molecule's amphiphilicity can be tuned to promote self-assembly in water or organic solvents, leading to the formation of fibrous networks characteristic of supramolecular gels. mdpi.comresearchgate.net These materials could find applications in drug delivery, tissue engineering, and as responsive materials where the gel-sol transition can be triggered by external stimuli. researchgate.netacs.org

Hierarchical Nanostructures: The self-assembly of this compound and its derivatives can be directed to form a variety of ordered nanostructures. beilstein-journals.org Non-covalent interactions such as hydrogen bonding, π-π stacking (in aromatic derivatives), and van der Waals forces can be harnessed to create materials with well-defined morphologies. mdpi.comnih.gov The principles of molecular recognition and co-assembly with other molecules could lead to complex, functional architectures for applications in sensing and nanotechnology. nih.gov

Integration with Catalytic Systems for Sustainable Chemistry

The structural features of this compound make it a promising candidate for use in catalytic systems, contributing to the development of green and efficient chemical transformations.

Chiral Ligands for Asymmetric Catalysis: The aminocyclohexane framework is a privileged scaffold in the design of chiral ligands for transition-metal-catalyzed asymmetric synthesis. researchgate.netgoogle.com The primary amine of this compound can be readily functionalized, for example, by reaction with phosphines to create novel P,N-ligands. researchgate.netgoogle.com These ligands could be employed in a variety of asymmetric reactions, such as hydrogenations and C-C bond-forming reactions, to produce enantiomerically enriched products. acs.org

Development of Novel Organocatalysts: The amine functionality also opens the door to its use as an organocatalyst. researchgate.netresearchgate.net Derivatives of trans-1,2-diaminocyclohexane have proven to be highly effective in a wide range of organocatalytic reactions. researchgate.net By analogy, derivatives of this compound could be developed as catalysts for reactions such as aldol (B89426) and Michael additions, offering a metal-free approach to asymmetric synthesis. nih.gov

Expanding the Scope of Derivatization for Diverse Research Applications

The true potential of this compound lies in its capacity as a versatile scaffold that can be derivatized to access a wide array of molecules with tailored properties for various research fields.

Medicinal Chemistry and Drug Discovery: The cyclohexylamine (B46788) moiety is a common feature in many pharmaceuticals. wikipedia.orgrsc.org The primary amine of the title compound can be elaborated into a variety of functional groups, such as amides, sulfonamides, and substituted amines, to create libraries of compounds for screening against biological targets. The ether linkage and the tert-butyl ester provide handles for modifying the molecule's polarity, solubility, and metabolic stability, which are key parameters in drug design.

Polymer and Materials Science: The bifunctional nature of the molecule makes it an interesting monomer for the synthesis of novel polymers. The amine group can be used for the synthesis of polyamides or polyimides, while the ester could be hydrolyzed to a carboxylic acid for the synthesis of polyesters. This could lead to the development of new biodegradable polymers or materials with specific thermal and mechanical properties. The derivatization of the core structure could also be used to create functional surfaces or to modify the properties of existing materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(4-aminocyclohexoxy)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of tert-butyl precursors. For example, reacting tert-butyl 2-cyanocyclohex-1-en-1-yl alcohol with ethyl chloroacetate in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions. The choice of base significantly affects reaction efficiency: NaH offers faster kinetics but requires strict moisture control, while K₂CO₃ is milder but may necessitate longer reaction times. Solvent polarity and temperature (typically 0–60°C) also impact purity, with polar aprotic solvents like DMF enhancing reactivity .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the stereochemistry of the cyclohexoxy group and confirms ester/amine functionality. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm. Comparative analysis with spectral libraries (e.g., NIST) ensures accuracy .

Q. What role does the tert-butyl group play in the compound’s physicochemical properties?

- Methodological Answer : The tert-butyl group enhances steric bulk, improving solubility in non-polar solvents (e.g., dichloromethane) and stability against hydrolysis. Compared to ethyl or methyl analogs, tert-butyl derivatives exhibit higher melting points (e.g., 120–140°C) and reduced reactivity in nucleophilic substitutions, making them suitable for stepwise synthetic protocols .

Advanced Research Questions

Q. How can conflicting NMR data arising from cyclohexoxy ring conformers be resolved?

- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., −40°C to 25°C) can slow ring-flipping, separating axial/equatorial proton signals. Computational modeling (DFT or MD simulations) predicts dominant conformers, while NOESY correlations identify spatial proximity of substituents. For example, coupling constants (J = 10–12 Hz) distinguish trans-diaxial protons .

Q. What strategies optimize the synthesis of this compound under mild conditions?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates without side reactions.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency at room temperature.

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent unwanted nucleophilic attacks during esterification .

Q. How do structural modifications at the 4-aminocyclohexoxy moiety affect biological activity?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at the cyclohexoxy ring and test in vitro bioactivity (e.g., enzyme inhibition assays). For example, fluorination at C3 increases metabolic stability, while bulky groups at C2 reduce binding affinity to certain receptors.

- Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., LipE) to quantify structure-activity trends. Computational docking (AutoDock Vina) identifies key binding interactions .

Key Methodological Takeaways

- Synthesis : Prioritize base selection and solvent polarity to balance yield and side reactions.

- Characterization : Combine experimental (NMR/MS) and computational tools to resolve conformational ambiguities.

- Bioactivity : Use SAR-guided modifications to enhance target specificity and pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.